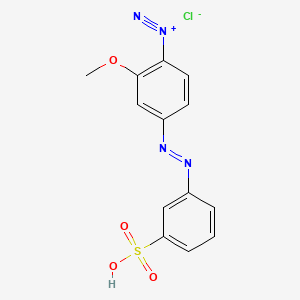
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride is a diazonium salt that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dyeing and printing industries. Its molecular formula is C13H11ClN4O4S, and it has a molecular weight of 354.77 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride typically involves the diazotization of 2-methoxy-4-aminobenzenesulfonic acid followed by coupling with 3-aminobenzenesulfonic acid. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to stabilize the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors that allow for better control of reaction conditions and higher yields. The process involves the same basic steps but with optimized parameters to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like halides, cyanides, and hydroxides.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or aromatic amines as coupling partners.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: Corresponding aromatic amines.
Applications De Recherche Scientifique
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through its diazonium group, which is highly reactive and can form covalent bonds with various substrates. This reactivity is harnessed in coupling reactions to form azo compounds. The molecular targets and pathways involved depend on the specific application, such as binding to nucleophiles in substitution reactions or interacting with aromatic compounds in coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium, 4-((3-sulfophenyl)azo)-, chloride
- Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, chloride
- Benzenediazonium, 2-methoxy-4-((2-sulfophenyl)azo)-, chloride
Uniqueness
Benzenediazonium, 2-methoxy-4-((3-sulfophenyl)azo)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity, making it particularly useful in dye synthesis .
Propriétés
Numéro CAS |
65036-53-5 |
|---|---|
Formule moléculaire |
C13H11ClN4O4S |
Poids moléculaire |
354.77 g/mol |
Nom IUPAC |
2-methoxy-4-[(3-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C13H10N4O4S.ClH/c1-21-13-8-10(5-6-12(13)15-14)17-16-9-3-2-4-11(7-9)22(18,19)20;/h2-8H,1H3;1H |
Clé InChI |
FRRQBDLPAXENAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
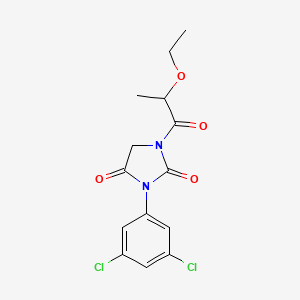
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)
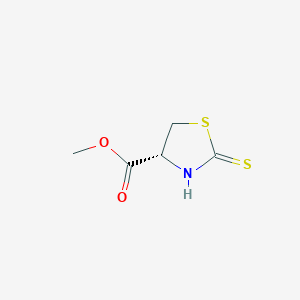
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
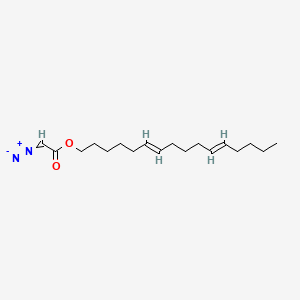
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)

![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
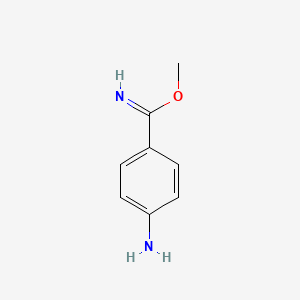
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
